N'-amino-4-methylpyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-amino-4-methylpyridine-2-carboximidamide is an organic compound with the molecular formula C7H10N4 It is a derivative of picolinic acid and features a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N'-amino-4-methylpyridine-2-carboximidamide typically involves the reaction of 4-methylpicolinic acid with hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Methylpicolinic acid+Hydrazine→this compound+Water
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: N'-amino-4-methylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N'-amino-4-methylpyridine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Wirkmechanismus
The mechanism of action of N'-amino-4-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Picolinimidohydrazide: Lacks the methyl group at the 4-position.
Isonicotinimidohydrazide: Similar structure but with a different position of the nitrogen atom in the ring.
Nicotinimidohydrazide: Another derivative of nicotinic acid with similar properties.
Uniqueness: N'-amino-4-methylpyridine-2-carboximidamide is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
1007-14-3 |
---|---|
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N'-amino-4-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H10N4/c1-5-2-3-10-6(4-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |
SMILES |
CC1=CC(=NC=C1)C(=NN)N |
Kanonische SMILES |
CC1=CC(=NC=C1)C(=NN)N |
Synonyme |
2-Pyridinecarboximidic acid, 4-methyl-, hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.